

2,2-Difluoroethyl p-Toluenesulfonate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2,2-Difluoroethyl *p*-toluenesulfonate

Cat. No.: B159843

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Abstract

This technical guide provides an in-depth overview of **2,2-Difluoroethyl p-toluenesulfonate**, a key reagent in organic synthesis, particularly in the development of agrochemicals and radiolabeled compounds. This document details the compound's discovery and historical context, its physicochemical properties, and established synthesis protocols. Emphasis is placed on providing detailed experimental methodologies and structured data presentation to aid researchers in their practical applications of this versatile compound.

Introduction

2,2-Difluoroethyl p-toluenesulfonate, also known as 2,2-difluoroethyl tosylate, is an organic compound that has found significant utility as a difluoroethylating agent. Its primary application lies in the introduction of the 2,2-difluoroethyl moiety into various molecular scaffolds. This functional group is of particular interest in medicinal and agricultural chemistry due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered electronic characteristics. The compound is notably used as a reagent in the preparation of certain fungicides.^{[1][2]}

While a singular seminal publication detailing its initial discovery is not readily apparent in the public domain, its synthesis follows a well-established chemical transformation: the

esterification of an alcohol with a sulfonyl chloride. The history of this compound is therefore intrinsically linked to the broader development of fluorinated organic compounds and their application in specialized chemical synthesis.

Physicochemical Properties

2,2-Difluoroethyl p-toluenesulfonate is typically a clear liquid at room temperature.^[1] Its key physical and chemical properties, compiled from various sources, are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	135206-84-7	[3]
Molecular Formula	C ₉ H ₁₀ F ₂ O ₃ S	[3]
Molecular Weight	236.24 g/mol	[3]
Boiling Point	335.0 ± 32.0 °C (Predicted)	[1]
Density	1.300 ± 0.06 g/cm ³ (Predicted)	[1]
Storage Temperature	2-8°C	[1]
Form	Liquid	[1]
Color	Clear	[1]
Hazard Codes	Xi (Irritant)	[1]

Synthesis of 2,2-Difluoroethyl p-Toluenesulfonate

The most probable and widely accepted method for the synthesis of **2,2-Difluoroethyl p-toluenesulfonate** is the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride. This reaction is a standard procedure for the formation of tosylate esters from alcohols.

Synthesis of the Precursor: 2,2-Difluoroethanol

A key precursor for the synthesis of **2,2-Difluoroethyl p-toluenesulfonate** is 2,2-difluoroethanol. A patented method for its preparation involves a two-step process starting from 1-chloro-2,2-difluoroethane.^[4]

Experimental Protocol: Synthesis of 2,2-Difluoroethanol[4]

- Step 1: Synthesis of 2,2-Difluoroethyl Acetate
 - In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and a dry ice condenser, charge 148 g (1.475 mol) of potassium acetate in 300 ml of dimethyl sulfoxide.
 - Heat the mixture to 120°C.
 - Slowly add a mixture of 100 g (0.983 mol) of 1-chloro-2,2-difluoroethane in 100 ml of dimethyl sulfoxide dropwise over one hour.
 - Stir the reaction mixture at 120°C for an additional 1.5 hours.
 - Cool the mixture to room temperature. The reaction progress can be monitored by gas chromatography to confirm the complete conversion of 1-chloro-2,2-difluoroethane.
- Step 2: Transesterification to 2,2-Difluoroethanol
 - To the reaction mixture from Step 1, add 221 g (6.88 mol) of methanol dropwise over 20 minutes.
 - Heat the mixture to 90°C for 2 hours. The conversion of 2,2-difluoroethyl acetate can be monitored by gas chromatography.
 - Isolate the 2,2-difluoroethanol by distillation. The reported yield is 84.4%.

Synthesis of 2,2-Difluoroethyl p-Toluenesulfonate

The final step in the synthesis is the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride. While a specific peer-reviewed protocol for this exact molecule is not readily available, the general procedure for tosylation of alcohols is well-established. The following is a representative protocol based on analogous syntheses.[5][6]

Experimental Protocol: Tosylation of 2,2-Difluoroethanol

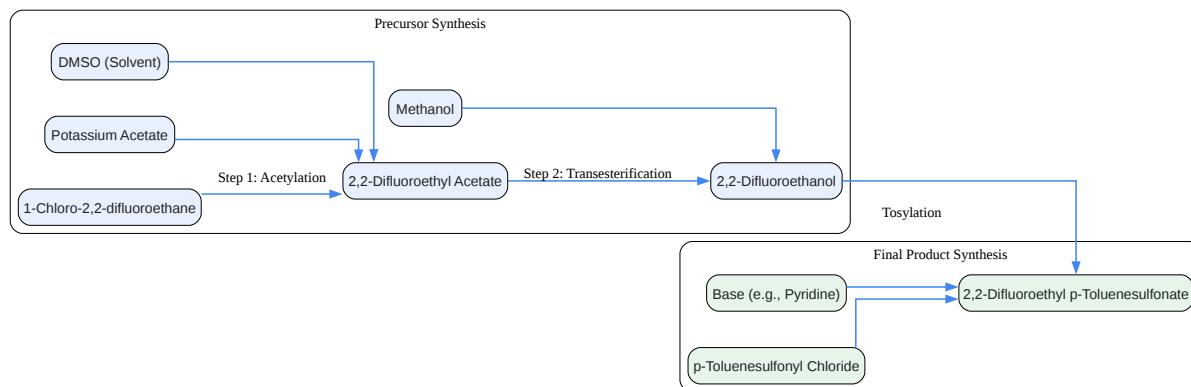
- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-difluoroethanol (1 equivalent) in a suitable anhydrous

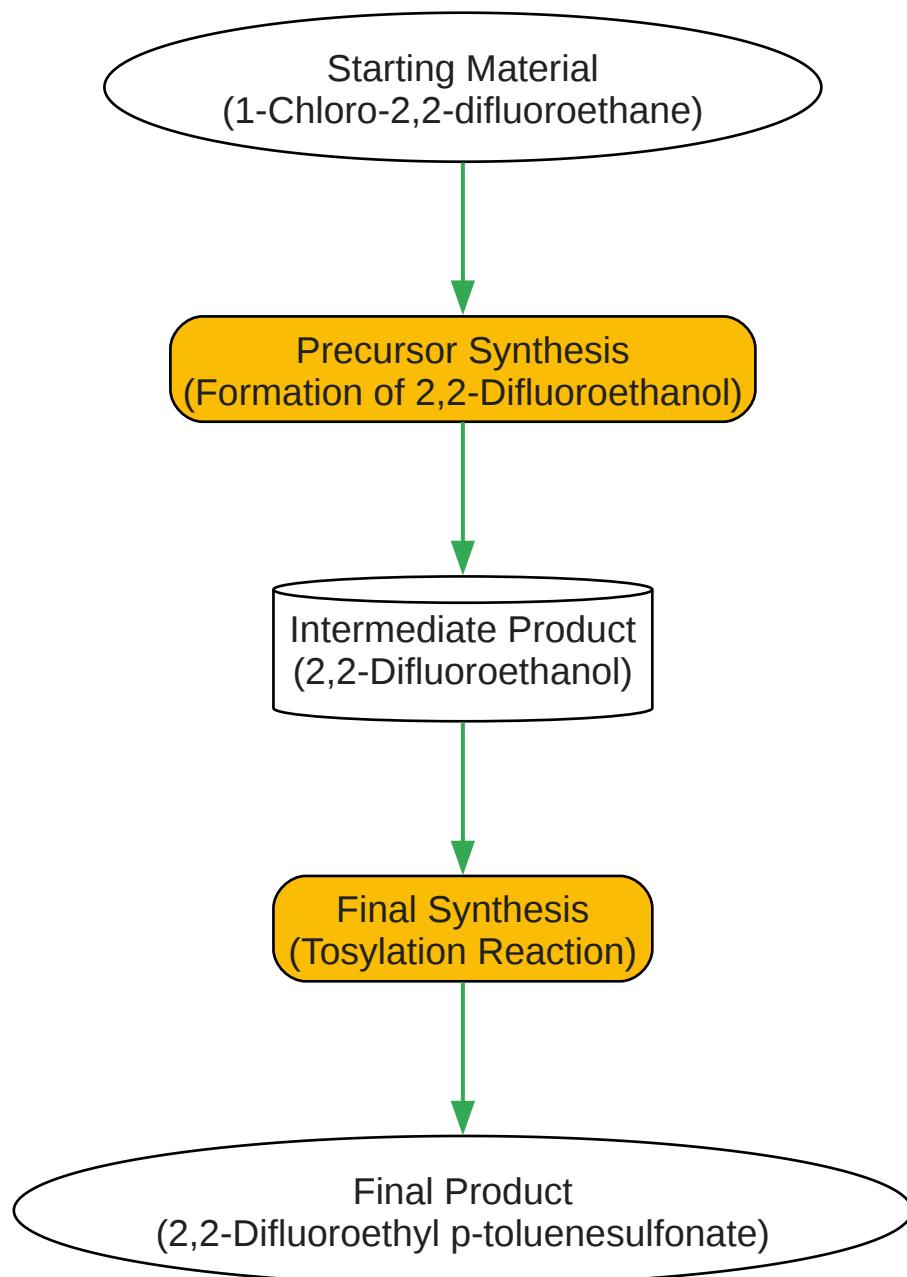
solvent such as dichloromethane or pyridine.

- Cool the solution to 0°C in an ice bath.
- Add p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.
- If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine or pyridine (1.5 to 2 equivalents) to scavenge the HCl byproduct.
- Allow the reaction mixture to stir at 0°C for a few hours and then let it warm to room temperature overnight.
- The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **2,2-Difluoroethyl p-toluenesulfonate**.
- The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflows and Diagrams

The synthesis of **2,2-Difluoroethyl p-toluenesulfonate** can be visualized as a two-stage process, starting from the synthesis of its alcohol precursor.





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